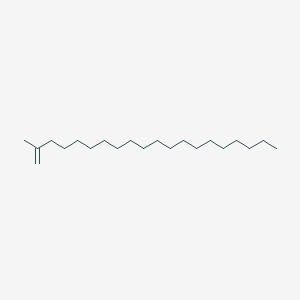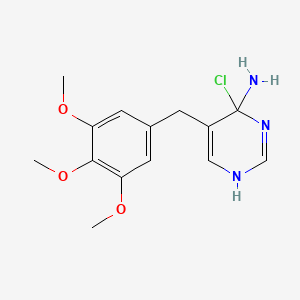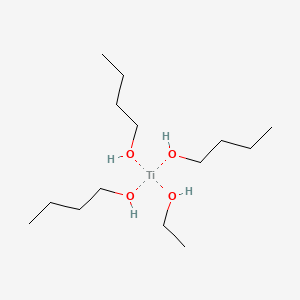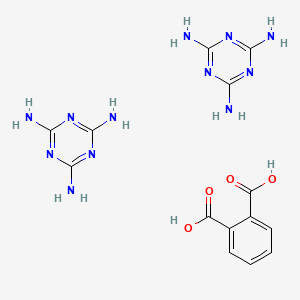
Einecs 301-937-0
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 301-937-0 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Einecs 301-937-0 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of reagents and catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and quality of the final product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet commercial demands. This involves the use of large-scale reactors and advanced technologies to ensure efficient and cost-effective production. The industrial methods also incorporate stringent quality control measures to maintain the consistency and safety of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Einecs 301-937-0 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields .
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products. For example, oxidation reactions may require the use of strong oxidizing agents and elevated temperatures, while reduction reactions may involve the use of reducing agents under controlled conditions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. These products can include various derivatives and intermediates that are valuable for further applications in research and industry .
Wissenschaftliche Forschungsanwendungen
Einecs 301-937-0 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent and intermediate in various synthetic processes. In biology, it plays a role in biochemical studies and assays. In medicine, it is investigated for its potential therapeutic properties and mechanisms of action. In industry, it is utilized in the production of various commercial products and materials .
Wirkmechanismus
The mechanism of action of Einecs 301-937-0 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological and chemical effects, depending on the context of its use. The compound may act by binding to specific receptors, enzymes, or other biomolecules, thereby modulating their activity and function .
Vergleich Mit ähnlichen Verbindungen
Einecs 301-937-0 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or properties. The comparison can focus on aspects such as reactivity, stability, and applications. Some similar compounds include ®-1-Methyl-3-phenylpropylamine and other chiral intermediates used in pharmaceuticals and agrochemicals .
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research and industry. Its preparation methods, chemical reactions, and mechanism of action make it a valuable substance for further exploration and utilization.
Eigenschaften
CAS-Nummer |
94087-42-0 |
|---|---|
Molekularformel |
C14H18N12O4 |
Molekulargewicht |
418.37 g/mol |
IUPAC-Name |
phthalic acid;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C8H6O4.2C3H6N6/c9-7(10)5-3-1-2-4-6(5)8(11)12;2*4-1-7-2(5)9-3(6)8-1/h1-4H,(H,9,10)(H,11,12);2*(H6,4,5,6,7,8,9) |
InChI-Schlüssel |
HGXSXPWOOWFPMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)O.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


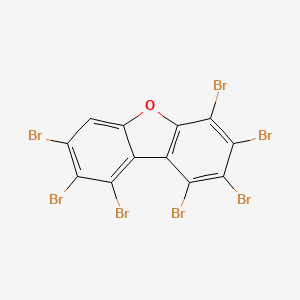
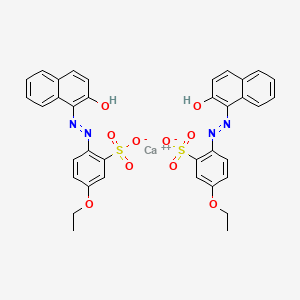
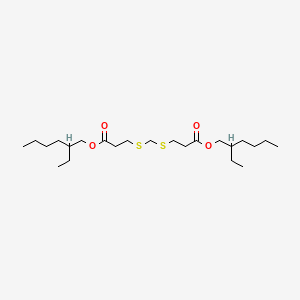

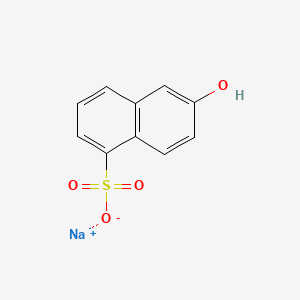
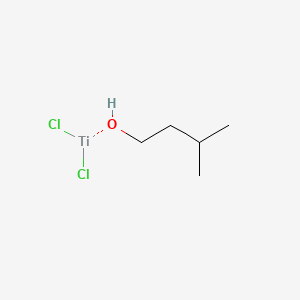
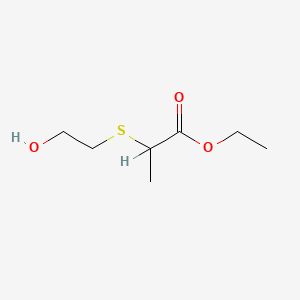



![2-[(2-Butoxyethoxy)methoxy]ethanol](/img/structure/B12666524.png)
